6-Ethoxy-2-mercaptobenzothiazole

Description

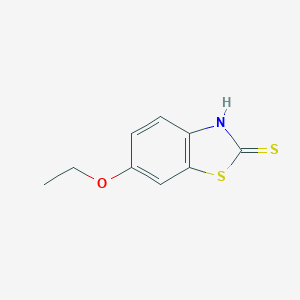

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxy-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOASVNMVYBSLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059512 | |

| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-53-6 | |

| Record name | 6-Ethoxy-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-2-mercaptobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Ethoxy-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Ethoxy-2-mercaptobenzothiazole, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and presents a comprehensive summary of its synthesis and biological activities, with a particular focus on its role as an α-glucosidase inhibitor. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside quantitative data from relevant studies. Furthermore, this guide includes visualizations of the synthetic pathway and the mechanism of α-glucosidase inhibition to facilitate a deeper understanding of its chemical and biological properties.

Chemical Identity

IUPAC Name: 6-ethoxy-3H-1,3-benzothiazole-2-thione[1]

CAS Number: 120-53-6[1]

Synonyms: 6-Ethoxy-2-benzothiazolethiol, 6-Ethoxy-1,3-benzothiazole-2-thiol, 2-Mercapto-6-ethoxybenzothiazole[1]

Molecular Formula: C₉H₉NOS₂

Molecular Weight: 211.30 g/mol

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 198-200 °C | |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water |

Synthesis

A general procedure for the synthesis of 2-mercaptobenzothiazole derivatives involves reacting the appropriately substituted aniline with carbon disulfide and sulfur under elevated temperature and pressure.[4][5]

Experimental Protocol for the Synthesis of this compound Derivatives (General Procedure): [1]

-

To a solution of this compound in a suitable solvent (e.g., DMF), an equimolar amount of a base (e.g., potassium carbonate) is added.

-

The mixture is stirred at room temperature for a specified time to allow for the formation of the corresponding thiolate salt.

-

An equimolar amount of the desired electrophile (e.g., a substituted phenacyl bromide or benzyl bromide) is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired derivative.

Diagram of Synthetic Pathway:

Caption: General synthetic scheme for this compound and its derivatives.

Biological Activity and Applications

This compound and its derivatives have demonstrated promising biological activities, most notably as inhibitors of α-glucosidase.[1] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.

α-Glucosidase Inhibition

A study evaluating a series of this compound derivatives reported potent α-glucosidase inhibitory activity.[1] Several of the synthesized compounds exhibited significantly lower IC₅₀ values compared to the standard drug, acarbose, indicating their potential as effective antidiabetic agents.

Quantitative Data: α-Glucosidase Inhibitory Activity of this compound Derivatives [1]

| Compound | IC₅₀ (µM) |

| Derivative 1 | 60.1 ± 3.6 |

| Derivative 2 | 77.0 ± 4.4 |

| Acarbose (Standard) | 750.0 ± 10.5 |

Experimental Protocol for In Vitro α-Glucosidase Inhibition Assay: [6][7][8]

-

An assay solution is prepared containing α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

-

Various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution at 37°C for a specified period (e.g., 15 minutes).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.

-

The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes).

-

The reaction is terminated by the addition of a sodium carbonate solution.

-

The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.

Diagram of α-Glucosidase Inhibition Workflow:

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the involvement of this compound in cellular signaling pathways. However, the broader class of benzothiazole derivatives has been implicated in various biological processes, including the modulation of pathways related to cancer and inflammation.[9] Further research is warranted to elucidate the specific signaling cascades that may be influenced by this compound, particularly in the context of its α-glucosidase inhibitory activity and potential downstream metabolic effects.

Conclusion

This compound is a versatile scaffold for the development of potent α-glucosidase inhibitors. The synthetic methodologies are accessible, and the biological evaluation has demonstrated significant potential for this class of compounds in the management of type 2 diabetes. Future research should focus on elucidating the detailed mechanism of action, exploring its effects on relevant signaling pathways, and conducting further in vivo studies to validate its therapeutic efficacy and safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 5. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 6. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Ethoxy-2-mercaptobenzothiazole

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile heterocyclic compound. It is utilized as a reagent in the synthesis of pharmacologically active molecules, including N-terminal kinase inhibitors, and serves as a matrix in matrix-assisted laser desorption mass spectrometry (MALDI-MS) for the mass determination of biomolecules[1][2][3][4]. This document details its key physical and chemical characteristics, outlines the experimental protocols for their determination, and presents relevant spectral data.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 120-53-6) are summarized below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NOS₂ | [1][2][5][6] |

| Molecular Weight | 211.30 g/mol | [2][6][7] |

| Appearance | Pale cream to pale brown or white to off-white crystalline powder/solid. | [5][8][9] |

| Melting Point | 196.0 - 202.0 °C; commonly cited as 198-200 °C. | [1][2][3][5][8][9] |

| Boiling Point | 358.5 ± 44.0 °C (Predicted) | [3][8][9] |

| Solubility | Insoluble in water. | [1][3][8][9] |

| pKa | 9.52 ± 0.20 (Predicted) | [3][8][9] |

| IUPAC Name | 6-ethoxy-1,3-benzothiazole-2-thiol | [1] |

Synthesis Pathway

This compound can be synthesized via the reaction of 4-ethoxyaniline with carbon disulfide and sulfur. This reaction is a common method for creating the 2-mercaptobenzothiazole scaffold.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound 99 120-53-6 [sigmaaldrich.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 120-53-6 [chemicalbook.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 120-53-6 [m.chemicalbook.com]

- 9. 120-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

6-Ethoxy-2-mercaptobenzothiazole molecular structure and formula

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 6-Ethoxy-2-mercaptobenzothiazole, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is an organosulfur compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a mercapto group at the 2-position.[1] The molecule exists in a tautomeric equilibrium between the thiol form and the thione form, with the thione form being more stable.[2]

The chemical formula for this compound is C₉H₉NOS₂ .[3][4][5]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound (Thione form).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 120-53-6 | [3][4] |

| Molecular Formula | C₉H₉NOS₂ | [3][4][5] |

| Molecular Weight | 211.30 g/mol | [3][6] |

| Appearance | Pale cream to pale brown crystals or powder | [5] |

| Melting Point | 196-202 °C | [5] |

| Solubility | Insoluble in water | [4][7][8] |

| IUPAC Name | 6-ethoxy-3H-1,3-benzothiazole-2-thione | [4][6] |

| InChI Key | HOASVNMVYBSLSU-UHFFFAOYSA-N | [4][5] |

| SMILES | CCOc1ccc2nc(S)sc2c1 | [4] |

Experimental Protocols: Synthesis

The synthesis of 2-mercaptobenzothiazole derivatives typically involves the reaction of an appropriately substituted aniline with carbon disulfide and sulfur.[2][9] For this compound, the precursor would be 4-ethoxyaniline. The industrial synthesis is often carried out at high temperatures and pressures.[2][9]

A general laboratory-scale synthesis can be conceptualized through the following workflow.

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodological Considerations:

-

Reaction of an Aniline with Carbon Disulfide and Sulfur: This is a common industrial method.[2][9] It involves heating 4-ethoxyaniline with carbon disulfide and sulfur under pressure. The reaction typically requires high temperatures to proceed efficiently.[9]

-

Reaction of 2-Amino-5-ethoxyphenol with Carbon Disulfide: An alternative route involves the reaction of the corresponding o-aminothiophenol with carbon disulfide.[2] This method may be more suitable for laboratory-scale synthesis.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[10]

Applications and Research Interest

This compound and its parent compound have several industrial and research applications:

-

Vulcanization Accelerator: Mercaptobenzothiazoles are widely used in the rubber industry to accelerate the sulfur vulcanization process.[1][2]

-

Corrosion Inhibitor: This class of compounds has shown efficacy in preventing the corrosion of metals like copper and steel.[1]

-

Reagent in Organic Synthesis: It serves as a reagent in the preparation of other organic molecules, including those with potential pharmaceutical applications such as kinase inhibitors.[4][7][8]

-

Mass Spectrometry: It has been investigated as a potential matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of biomolecules.[7][8]

-

Biological Activity: Research has indicated that derivatives of 2-mercaptobenzothiazole possess antimicrobial and antifungal properties.[1][11]

References

- 1. Buy this compound | 120-53-6 [smolecule.com]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 120-53-6 [chemicalbook.com]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Ethoxy-2-mercaptobenzothiazole, a versatile heterocyclic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR (Proton NMR) Data:

¹³C NMR (Carbon-13 NMR) Data:

Similarly, a detailed peak list for the ¹³C NMR spectrum is not fully available in the public domain. However, the spectrum would be expected to show distinct signals for the nine carbon atoms in the molecule, including those of the ethoxy group, the aromatic ring, and the thione carbon.

Table 1: Expected ¹H and ¹³C NMR Data Summary

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~1.4 | Triplet | -CH₃ (Ethoxy) |

| ¹H | ~4.0 | Quartet | -O-CH₂- (Ethoxy) |

| ¹H | 7.0 - 7.8 | Multiplets | Aromatic Protons |

| ¹H | ~13.0 | Broad Singlet | -SH (Thiol) |

| ¹³C | ~15 | - | -CH₃ (Ethoxy) |

| ¹³C | ~64 | - | -O-CH₂- (Ethoxy) |

| ¹³C | 110 - 155 | - | Aromatic Carbons |

| ¹³C | ~185 | - | C=S (Thione) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of benzothiazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for its key structural features. Publicly available data indicates that IR spectra have been obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques.[1]

Table 2: Key FT-IR Peak Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretch (tautomeric form) |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic - ethoxy group) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1240 | Strong | C-O-C asymmetric stretch (ethoxy group) |

| ~1100 | Strong | C-O-C symmetric stretch (ethoxy group) |

| ~1050 | Medium | C=S stretch (thione) |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for correction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. Data is available from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 3: Mass Spectrometry Data (LC-MS) [1]

| Ionization Mode | Precursor Ion (m/z) | Adduct | Major Fragment Ions (m/z) and Relative Intensity |

| Positive (ESI) | 212.0198 | [M+H]⁺ | 212.0199 (999), 183.9887 (478), 151.0087 (101), 150.0009 (18), 152.0165 (14) |

| Negative (ESI) | 210.0053 | [M-H]⁻ | 180.9661 (999), 210.0052 (187), 152.9712 (7) |

Experimental Protocol for LC-ESI-MS/MS

A general protocol for the analysis of benzothiazole derivatives by LC-ESI-MS/MS is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Liquid Chromatography (LC): Inject the sample into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to separate the analyte.

-

Mass Spectrometry (MS): The eluent from the LC is introduced into the electrospray ionization (ESI) source of a mass spectrometer. The analysis can be performed in both positive and negative ion modes. For tandem mass spectrometry (MS/MS), the precursor ion of interest is selected and fragmented in a collision cell to generate product ions, providing further structural information.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different analytical techniques.

References

6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Ethoxy-2-mercaptobenzothiazole, a heterocyclic compound of interest in various research and development fields. Due to a lack of extensive publicly available data for this specific derivative, this guide leverages information on the parent compound, 2-mercaptobenzothiazole (MBT), to provide estimations and guidance for experimental design. All quantitative data is presented in structured tables, and detailed experimental protocols for determining solubility and stability are provided, accompanied by workflow diagrams.

Physicochemical Properties

This compound is a derivative of 2-mercaptobenzothiazole with an ethoxy group at the 6-position. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9NOS2 | [1][2] |

| Molecular Weight | 211.30 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 198-200 °C | |

| pKa (Predicted) | 9.52 ± 0.20 | [3][4] |

| Water Solubility | Insoluble | [3][5] |

Solubility Profile

Table of Solubility Data for 2-Mercaptobenzothiazole (MBT)

| Solvent | Solubility | Temperature (°C) |

| Water | 117 mg/L | 20 |

| Acetone | Soluble | Not Specified |

| Ethanol | Slightly Soluble | Not Specified |

| Diethyl Ether | Slightly Soluble | Not Specified |

| Benzene | Slightly Soluble | Not Specified |

| Glacial Acetic Acid | Slightly Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9][10][11][12]

1. Materials:

- This compound

- Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

- Volumetric flasks

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (0.45 µm)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

- Analytical balance

2. Procedure:

- Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC analysis.

- Add an excess amount of this compound to a series of vials containing a known volume of the test solvents.

- Seal the vials to prevent solvent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, cease agitation and allow the vials to stand for a period to allow undissolved solid to settle.

- Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

- Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

- Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathway

Specific stability data for this compound is not widely reported. However, the stability of 2-mercaptobenzothiazole has been studied and can offer insights into the potential stability of its 6-ethoxy derivative. 2-Mercaptobenzothiazole is known to be susceptible to oxidation and can degrade under certain conditions.[6][13][14] The stability of this compound should be experimentally determined under various stress conditions, including different pH levels, temperatures, and light exposure.

Experimental Protocol: Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method can be developed to separate the intact drug from its degradation products, allowing for the quantification of the drug's stability over time.[15][16][17][18]

1. Materials:

- This compound

- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for forced degradation studies

- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

- C18 or other suitable HPLC column

- Mobile phase components (e.g., acetonitrile, methanol, water, buffers)

- Environmental chamber for controlled temperature and humidity

- Photostability chamber

2. Procedure:

- Forced Degradation Studies:

- Subject solutions of this compound to various stress conditions:

- Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time.

- Basic: 0.1 M NaOH at a specified temperature for a set time.

- Oxidative: 3% H2O2 at room temperature for a set time.

- Thermal: Heat a solid sample or solution at a high temperature (e.g., 80 °C).

- Photolytic: Expose a solution to UV and visible light in a photostability chamber.

- Method Development:

- Develop an HPLC method that can separate the parent compound from all major degradation products observed in the forced degradation studies. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.

- Method Validation:

- Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

- Stability Study:

- Prepare solutions of this compound in the desired formulation or solvent.

- Store the samples under various conditions (e.g., different temperatures and humidity levels).

- At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

- Quantify the amount of remaining this compound and any major degradation products.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathway

The degradation of 2-mercaptobenzothiazole can proceed through various pathways, including oxidation of the thiol group and modifications to the benzothiazole ring.[13][14][19] A potential degradation pathway for 2-mercaptobenzothiazole, which may be analogous for the 6-ethoxy derivative, is illustrated below. The primary degradation product is often the disulfide dimer. Further oxidation can lead to the formation of sulfonic acid derivatives.

Potential Degradation Pathway of 2-Mercaptobenzothiazole

Caption: A potential oxidative degradation pathway for 2-mercaptobenzothiazole.

Conclusion

This technical guide provides foundational information on the solubility and stability of this compound, primarily by leveraging data from its parent compound, 2-mercaptobenzothiazole. The provided experimental protocols and workflows offer a clear path for researchers to determine the specific properties of the 6-ethoxy derivative. It is imperative that experimental validation is conducted to obtain accurate and reliable data for any research or development application involving this compound.

References

- 1. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 120-53-6 [m.chemicalbook.com]

- 4. 120-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 120-53-6 [chemicalbook.com]

- 6. www2.mst.dk [www2.mst.dk]

- 7. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. scispace.com [scispace.com]

- 18. ijsdr.org [ijsdr.org]

- 19. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

6-Ethoxy-2-mercaptobenzothiazole as an α-Glucosidase Inhibitor: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 6-ethoxy-2-mercaptobenzothiazole and its derivatives as potent inhibitors of α-glucosidase. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. This document consolidates findings from kinetic studies and molecular docking simulations to elucidate the inhibitory mechanism, presents quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key processes involved. The evidence points towards a competitive inhibition model, where these compounds interact with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion.[1][2][3] It catalyzes the cleavage of glycosidic bonds in complex carbohydrates, breaking them down into simpler sugars like glucose, which are then absorbed into the bloodstream.[1][2][3] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).[1][2][4] This makes α-glucosidase inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes mellitus.[1][4][5]

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6] Recent research has focused on derivatives of this compound, which have demonstrated significant potential as α-glucosidase inhibitors, often exhibiting greater potency than the standard drug, acarbose.[7]

Mechanism of Action: Competitive Inhibition

Kinetic studies performed on potent derivatives of this compound have consistently indicated a competitive mode of inhibition against α-glucosidase.[7]

In competitive inhibition, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme. This allows it to bind to the active site of the enzyme, forming an enzyme-inhibitor complex. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the catalytic activity of the enzyme. The inhibitory effect can be overcome by increasing the concentration of the substrate.

The following diagram illustrates the principle of competitive inhibition:

Caption: Competitive inhibition of α-glucosidase by this compound derivatives.

Molecular Interactions: Insights from Docking Studies

Molecular docking simulations have been employed to visualize the binding interactions between this compound derivatives and the active site of the α-glucosidase enzyme.[7] These studies reveal a distinct binding pattern where the inhibitor molecule fits into the enzyme's active site, held in place by a network of non-covalent interactions.

Key interactions often observed include:

-

Hydrogen Bonding: Formation of hydrogen bonds between the inhibitor and amino acid residues in the active site.

-

Hydrophobic Interactions: Interactions between the non-polar regions of the inhibitor and hydrophobic amino acid residues.

-

Pi-Pi Stacking: Stacking interactions between the aromatic rings of the inhibitor and aromatic residues of the enzyme.

The following diagram depicts a generalized workflow for molecular docking studies:

Caption: A simplified workflow for molecular docking studies of α-glucosidase inhibitors.

Quantitative Inhibitory Activity

A series of this compound derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, have been determined for these compounds. The results are often compared to acarbose, a standard α-glucosidase inhibitor used in clinical practice.

Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (μM)[7] |

| Acarbose (Standard) | 750.0 ± 10.5 |

| Derivative 18 | 60.1 ± 3.6 |

| Derivative 26 | 77.0 ± 4.4 |

Note: The data presented is for illustrative derivatives from a cited study. The IC50 values highlight the significantly greater potency of these derivatives compared to the standard, acarbose.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves two main schemes:[7]

-

Reaction with Phenacyl Bromides: this compound is treated with various substituted phenacyl bromides.[7]

-

Reaction with Benzyl Bromides: this compound is reacted with different benzyl bromide derivatives under basic conditions.[7]

The resulting compounds are then purified and their structures are confirmed using spectroscopic techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[7]

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase (typically from Saccharomyces cerevisiae) is determined spectrophotometrically. A general protocol is as follows:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (inhibitor) for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the absence of the inhibitor (control). The IC50 value is then determined from a dose-response curve.

Kinetic Studies

To determine the mode of inhibition, enzyme kinetic studies are performed. The protocol is similar to the inhibition assay, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

The initial reaction velocities are measured at different substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.

-

The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).

The following diagram shows a representative experimental workflow for determining the mode of inhibition:

Caption: Workflow for kinetic analysis of α-glucosidase inhibition.

Conclusion

The available scientific evidence strongly supports that this compound and its derivatives function as α-glucosidase inhibitors through a competitive mechanism of action. By binding to the active site of the enzyme, these compounds effectively block the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The high potency observed in several derivatives, as indicated by their low IC50 values, underscores the potential of this chemical scaffold in the development of new and effective therapeutic agents for the management of type 2 diabetes mellitus. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic efficacy and safety of these promising compounds.

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2-mercaptobenzothiazole is a heterocyclic organic compound that has garnered significant interest as a versatile scaffold in medicinal chemistry. While much of the research has focused on the therapeutic potential of its derivatives, the core molecule serves as a crucial starting material for the synthesis of various biologically active agents. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound and its derivatives, with a focus on their α-glucosidase inhibitory, c-Jun N-terminal kinase (JNK) inhibitory, and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways to facilitate further research and development in this area.

Introduction

The benzothiazole ring system is a prominent structural motif in a wide array of pharmacologically active compounds. The substituent at the 6-position of the benzothiazole nucleus has been shown to significantly influence the biological activity of these molecules. The ethoxy group at this position in this compound provides a key point for chemical modification, leading to the generation of diverse libraries of derivatives with a range of therapeutic possibilities. This guide explores the existing literature to provide an in-depth look at the potential applications of this compound and its analogues.

Potential Therapeutic Targets and Applications

The primary therapeutic areas where this compound derivatives have shown promise include metabolic disorders, inflammatory conditions, and infectious diseases.

α-Glucosidase Inhibition for Type 2 Diabetes Mellitus

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia in patients with type 2 diabetes.

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[2] While this compound itself was found to be inactive, its core structure has been utilized in the synthesis of other benzothiazole derivatives that act as JNK inhibitors by targeting the JIP-JNK interaction site.[2]

Antimicrobial Activity

The 2-mercaptobenzothiazole scaffold is known to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] While specific data for the 6-ethoxy derivative is limited, the general class of compounds shows potential for the development of new anti-infective agents.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound derivatives. It is important to note that these values are for the derivatives and not the parent compound itself.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound ID | Modification on Core Structure | IC50 (µM) | Reference |

| Derivative 1 | Reaction with 4-chlorophenacyl bromide | 60.1 ± 3.6 | [1] |

| Derivative 2 | Reaction with 4-bromophenacyl bromide | 75.3 ± 2.1 | [1] |

| Derivative 3 | Reaction with 4-methylphenacyl bromide | 82.5 ± 4.2 | [1] |

| Acarbose (Standard) | - | 750.0 ± 10.5 | [1] |

Table 2: Antimicrobial Activity of 2-Mercaptobenzothiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 6-CF3 derivative | Staphylococcus aureus | 3.12 | [3] |

| 6-NO2 derivative | Staphylococcus aureus | 12.5 | [3] |

| 6-NO2 derivative | Escherichia coli | 25 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the reaction of this compound with various electrophiles under basic conditions.[1]

Scheme 1: General Synthesis of this compound Derivatives

Caption: General reaction scheme for derivatization.

Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired electrophile (e.g., a substituted phenacyl bromide, 1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired derivative.

In Vitro α-Glucosidase Inhibition Assay

The following protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[5]

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for α-glucosidase inhibition assay.

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the buffer.

-

In a 96-well plate, add 20 µL of the test compound solution to each well.

-

Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

JNK Signaling Pathway

The JNK signaling pathway is a complex cascade that plays a critical role in cellular responses to stress. While the 6-ethoxy derivative of 2-mercaptobenzothiazole was found to be inactive as a JNK inhibitor, other benzothiazoles have been shown to target this pathway.[2] A generalized representation of the JNK signaling pathway is provided below.

Simplified JNK Signaling Pathway

Caption: Overview of the JNK signaling cascade.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as α-glucosidase inhibitors and have been explored in the context of JNK inhibition and antimicrobial applications. Further research is warranted to fully elucidate the therapeutic potential of the parent compound and to optimize the activity of its derivatives. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers in this field, facilitating the design and execution of future studies aimed at translating the potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Ethoxy-2-mercaptobenzothiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of 6-ethoxy-2-mercaptobenzothiazole, a versatile scaffold in medicinal chemistry. The synthesized compounds have shown potential as α-glucosidase inhibitors, making them promising candidates for further investigation in the management of type 2 diabetes.

Synthetic Protocols

Two primary synthetic strategies are outlined for the derivatization of this compound: S-alkylation with substituted phenacyl bromides and S-alkylation with substituted benzyl bromides. Additionally, a multi-step protocol for the synthesis of 1,3,4-oxadiazole derivatives is provided.

General Protocol for the Synthesis of 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives (Scheme 1)

This procedure details the S-alkylation of this compound with various substituted phenacyl bromides.

Experimental Protocol:

A solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at room temperature. To this solution, potassium carbonate (K₂CO₃, 1.5 mmol) is added, and the mixture is stirred for 30 minutes. The respective substituted phenacyl bromide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 10-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired 2-(((aryl)carbonyl)methylthio)-6-ethoxybenzothiazole derivative.

General Protocol for the Synthesis of 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives (Scheme 2)

This protocol describes the S-alkylation of this compound using various substituted benzyl bromides.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate substituted benzyl bromide (1.1 mmol) is then added, and the reaction is stirred at room temperature for 8-10 hours. Reaction completion is monitored by TLC. After completion, the mixture is poured into ice-cold water (50 mL), and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from an ethanol/water mixture to yield the pure 2-(arylmethylthio)-6-ethoxybenzothiazole derivative.

Multi-step Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (Scheme 3)

This multi-step synthesis involves the initial S-alkylation of this compound with ethyl chloroacetate, followed by hydrazinolysis, cyclization with carbon disulfide, and a final S-alkylation or acylation step. A series of compounds with anti-inflammatory, antimicrobial, and antioxidant activity can be synthesized through this pathway.[1]

Step i: Synthesis of Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate

To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), anhydrous potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 15 minutes. Ethyl chloroacetate (1.1 mmol) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is poured into cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step ii: Synthesis of 2-((6-Ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide

Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate (1.0 mmol) is dissolved in ethanol (15 mL), and hydrazine hydrate (99%, 2.0 mmol) is added. The mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding acetohydrazide.

Step iii: Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol

A mixture of 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide (1.0 mmol) and potassium hydroxide (1.2 mmol) in absolute ethanol (20 mL) is treated with carbon disulfide (1.5 mmol). The reaction mixture is heated under reflux for 12-14 hours until the evolution of hydrogen sulfide ceases. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 1,3,4-oxadiazole-2-thiol.

Data Presentation

The following tables summarize the quantitative data for representative derivatives synthesized using the protocols described above.

Table 1: Physical and Spectral Data for 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives

| Compound ID | Ar | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |

| 1a | C₆H₅ | 85 | 138-140 | 1.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.95 (s, 2H, SCH₂), 7.05-7.95 (m, 8H, Ar-H) |

| 1b | 4-ClC₆H₄ | 88 | 155-157 | 1.43 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂CH₃), 4.98 (s, 2H, SCH₂), 7.10-8.00 (m, 7H, Ar-H) |

| 1c | 4-NO₂C₆H₄ | 90 | 178-180 | 1.45 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂CH₃), 5.05 (s, 2H, SCH₂), 7.15-8.35 (m, 7H, Ar-H) |

Table 2: Physical and Spectral Data for 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives

| Compound ID | Ar | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |

| 2a | C₆H₅ | 92 | 110-112 | 1.40 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂CH₃), 4.50 (s, 2H, SCH₂), 6.90-7.80 (m, 8H, Ar-H) |

| 2b | 4-CH₃C₆H₄ | 94 | 121-123 | 1.41 (t, 3H, OCH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 4.06 (q, 2H, OCH₂CH₃), 4.48 (s, 2H, SCH₂), 6.95-7.75 (m, 7H, Ar-H) |

| 2c | 4-FC₆H₄ | 91 | 115-117 | 1.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.52 (s, 2H, SCH₂), 7.00-7.85 (m, 7H, Ar-H) |

Table 3: α-Glucosidase Inhibitory Activity of Synthesized Derivatives

| Compound ID | IC₅₀ (µM) |

| 1a | 15.2 ± 0.3 |

| 1b | 10.8 ± 0.2 |

| 1c | 8.5 ± 0.1 |

| 2a | 25.6 ± 0.5 |

| 2b | 22.1 ± 0.4 |

| 2c | 18.9 ± 0.3 |

| Acarbose (Std.) | 840.38 ± 1.52 |

Visualizations

Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

The following diagram illustrates the multi-step synthesis of 5-((6-ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol derivatives.

Caption: Multi-step synthesis of 1,3,4-oxadiazole derivatives.

Mechanism of α-Glucosidase Inhibition

This diagram illustrates the role of α-glucosidase in carbohydrate digestion and how its inhibition by this compound derivatives can help manage postprandial hyperglycemia. α-Glucosidase, an enzyme located in the small intestine, is responsible for breaking down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream.[2][3] Inhibitors of this enzyme, such as the synthesized benzothiazole derivatives, competitively block the active site of α-glucosidase.[3] This action slows down the digestion and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.[2]

Caption: Mechanism of α-glucosidase inhibition.

References

- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 2. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase: Pharmacological and molecular modelling based approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Characterization of 6-Ethoxy-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 6-Ethoxy-2-mercaptobenzothiazole using various analytical techniques. The protocols are designed to ensure accurate and reproducible results for identity, purity, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed.

Experimental Protocol

1.1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector is suitable.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

1.2. Reagents and Solutions:

-

Mobile Phase A: Acetonitrile (HPLC grade).

-

Mobile Phase B: Water with 0.1% formic acid (HPLC grade).

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

1.3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 325 nm.

-

Gradient Elution:

-

0-5 min: 70% B

-

5-15 min: Gradient to 30% B

-

15-20 min: Hold at 30% B

-

20-22 min: Gradient back to 70% B

-

22-27 min: Re-equilibration at 70% B

-

Data Presentation

| Parameter | Result |

| Retention Time (tR) | Approximately 12.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Recovery | 98-102% |

| Precision (%RSD) | < 2% |

Logical Workflow for HPLC Method Development

Application Notes: Preparation of 6-Ethoxy-2-mercaptobenzothiazole Stock Solutions for Biological Assays

Introduction

6-Ethoxy-2-mercaptobenzothiazole is a heterocyclic organic compound belonging to the benzothiazole family. Compounds in this class are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibition properties.[1][2][3] Specifically, derivatives of this compound have been investigated as potential α-glucosidase inhibitors and used as reagents in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors.[4][5][6]

Due to its poor aqueous solubility, preparing a homogenous and accurate stock solution is a critical first step for any biological assay to ensure reliable and reproducible results.[4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays and other biological experiments.

Compound Data and Safety Information

Physicochemical Properties

All relevant quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 6-ethoxy-3H-1,3-benzothiazole-2-thione | [7] |

| Synonyms | 6-Ethoxy-2-benzothiazolethiol, USAF PD-58 | [5][7] |

| CAS Number | 120-53-6 | [7] |

| Molecular Formula | C₉H₉NOS₂ | [7] |

| Molecular Weight | 211.30 g/mol | [7] |

| Appearance | White to off-white solid / Pale yellow crystalline powder | [8][9] |

| Melting Point | 198-200 °C | [4] |

| Water Solubility | Insoluble | [4][5][10] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [11] |

| Predicted pKa | 9.52 ± 0.20 | [5][9] |

| Recommended Storage | 2-8°C (powder); -20°C to -80°C (stock solution) | [9][10][12] |

Safety and Handling Precautions

This compound is classified as harmful and requires careful handling.[7]

-

Hazard Classifications: Harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

-

Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry, and locked area.[13][15]

Experimental Protocols

Protocol for Preparation of a 50 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in DMSO, a common practice for water-insoluble compounds intended for biological screening.[11]

Materials and Equipment:

-

This compound powder (MW: 211.30 g/mol )

-

Anhydrous/biotechnology-grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

1.5 mL or 2.0 mL sterile microcentrifuge tubes

-

Sterile, amber (light-protecting) cryovials

-

Vortex mixer

-

Bath sonicator

-

Sterile 0.22 µm syringe filter and sterile syringe

-

Calibrated micropipettes and sterile tips

Methodology:

-

Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 50 mmol/L × 0.001 L × 211.30 g/mol × 1000 mg/g = 10.57 mg

-

-

Weighing: Carefully weigh out 10.57 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution:

-

Add 900 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

-

If solids persist, place the tube in a bath sonicator for 5-10 minutes until the solution is clear. Visually inspect against a light source to ensure no particulates remain.

-

-

Volume Adjustment: Add DMSO to bring the final volume to 1.0 mL. Vortex briefly to mix.

-

Sterilization (Optional but Recommended): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) into a new sterile tube. This step is crucial for preventing contamination in long-term cell culture experiments.

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each vial clearly with the compound name, concentration (50 mM), solvent (DMSO), and preparation date.

-

Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[12]

-

Protocol for Preparing Working Solutions

Methodology:

-

Thawing: Thaw a single aliquot of the 50 mM master stock solution at room temperature.

-

Dilution: Perform serial dilutions of the master stock into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations.

-

Solvent Concentration Control: Crucially, ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, typically below 0.5% and ideally ≤0.1%. [11] Always prepare a "vehicle control" with the same final concentration of DMSO to account for any solvent effects.

-

Example: To prepare a 50 µM working solution in 1 mL of media:

-

This is a 1:1000 dilution from the 50 mM stock.

-

Add 1 µL of the 50 mM stock to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.

-

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential biological target for this compound.

Caption: Workflow for preparing a sterile stock solution of this compound.

Caption: Hypothetical inhibition of the JNK signaling pathway by a test compound.

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 120-53-6 [chemicalbook.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.mst.dk [www2.mst.dk]

- 9. 120-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 120-53-6 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

Application Notes and Protocols: 6-Ethoxy-2-mercaptobenzothiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-mercaptobenzothiazole is a versatile heterocyclic compound that serves as a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive thiol group and an ethoxy substituent on the benzothiazole core, allows for a variety of chemical modifications, leading to the synthesis of diverse molecular scaffolds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential α-glucosidase inhibitors and antimicrobial agents.

Applications in Medicinal Chemistry

This compound is a key building block for the synthesis of compounds with potential therapeutic applications. The primary route of derivatization involves the nucleophilic substitution at the sulfur atom of the mercapto group, allowing for the introduction of various substituents.

Synthesis of Potential α-Glucosidase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus. The general synthetic approach involves the S-alkylation of this compound with various electrophiles, such as phenacyl bromides and benzyl bromides, under basic conditions.[1]

Quantitative Data: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized this compound derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds compared to the standard drug, acarbose.

| Compound ID | Substituent (R) | IC50 (µM) |

| 1 | 2-bromo-1-(4-bromophenyl)ethan-1-one | 60.1 ± 3.6 |

| 2 | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 75.3 ± 4.2 |

| 3 | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 82.5 ± 5.1 |

| 4 | 2-bromo-1-(p-tolyl)ethan-1-one | 95.7 ± 6.3 |

| 5 | 1-(4-(trifluoromethyl)benzyl) bromide | 110.2 ± 7.8 |

| 6 | 1-(4-chlorobenzyl) bromide | 125.4 ± 8.9 |

| Acarbose | (Standard) | 750.0 ± 10.5 |

Data sourced from a study on this compound scaffolds as potential α-glucosidase inhibitors.[1]

Synthesis of Antimicrobial Agents

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their activity against various bacterial strains. The synthesis of these derivatives typically follows the S-alkylation pathway, similar to the synthesis of α-glucosidase inhibitors.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative S-substituted this compound derivatives against common bacterial pathogens.

| Compound ID | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 7 | Benzyl | >128 | >128 |

| 8 | 4-Chlorobenzyl | 64 | 128 |

| 9 | 2,4-Dichlorobenzyl | 32 | 64 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 |

Note: The above data is representative and compiled from various studies on benzothiazole derivatives. Specific MIC values for a comprehensive set of this compound derivatives require further dedicated screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of S-Substituted this compound Derivatives (e.g., α-Glucosidase Inhibitors)

This protocol describes the synthesis of derivatives of this compound via reaction with phenacyl or benzyl bromides.

Materials:

-

This compound

-

Substituted phenacyl bromide or benzyl bromide (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the respective phenacyl bromide or benzyl bromide (1.1 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7).

-

Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-substituted derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.

Materials:

-

Yeast α-glucosidase (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (50 mM, pH 6.8)

-

Synthesized compounds (dissolved in DMSO)

-

Acarbose (standard inhibitor, dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (0.2 U/mL) in phosphate buffer.

-

Prepare a solution of pNPG (2 mM) in phosphate buffer.

-

In a 96-well microplate, add 20 µL of the synthesized compound solution at various concentrations (e.g., 1-100 µM).

-

Add 135 µL of phosphate buffer to each well.

-

Initiate the reaction by adding 25 µL of the α-glucosidase solution to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 20 µL of the pNPG solution to each well to start the substrate hydrolysis.

-

Incubate the plate again at 37 °C for 20 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a reaction mixture without any inhibitor is used as a negative control.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standardized broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Synthesized compounds (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (37 °C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

-

Incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 100 µL of sterile MHB to all wells of a 96-well microplate.

-

Add 100 µL of the stock solution of the synthesized compound (at twice the highest desired test concentration) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in wells with decreasing concentrations of the compound.

-

-

Inoculation:

-